5-乙烯基嘧啶

描述

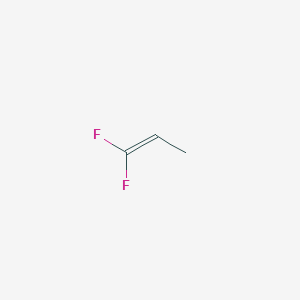

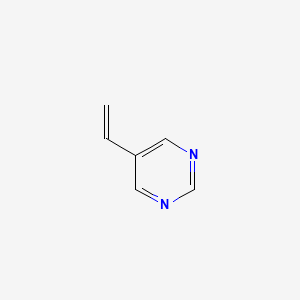

5-Vinylpyrimidine, also known as 5-Ethenylpyrimidine, is a compound with the molecular formula C6H6N2 . It is widely used in medicinal chemistry and drug discovery as an intermediate in the synthesis of a variety of drugs and pharmaceuticals, including anti-fungal agents, antibiotics, and anti-cancer agents .

Synthesis Analysis

5-Vinylpyrimidine is used as an intermediate in the synthesis of a variety of drugs and pharmaceuticals . A study on the synthesis of C-5 Modified Pyrimidine Nucleosides has been reported . The synthesis involves the addition-elimination mechanism .Molecular Structure Analysis

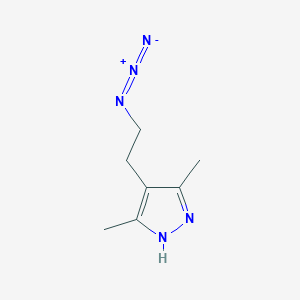

The molecular structure of 5-Vinylpyrimidine consists of a pyrimidine ring attached to a vinyl group . The molecular formula is C6H6N2, with an average mass of 106.125 Da and a monoisotopic mass of 106.053101 Da .Physical And Chemical Properties Analysis

5-Vinylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 184.4±9.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.3±3.0 kJ/mol and a flash point of 66.1±5.1 °C . The compound has an index of refraction of 1.569 and a molar refractivity of 33.4±0.3 cm3 .科学研究应用

Antimicrobial Applications

5-Vinylpyrimidine exhibits antimicrobial properties, making it valuable in combating bacterial, fungal, and viral infections. Researchers have explored its potential as an antibiotic, antifungal, and antiviral agent .

Calcium Channel Blockers and CNS-Active Agents

Beyond the mentioned applications, 5-Vinylpyrimidine has also been investigated as a calcium channel blocker and a potential CNS-active agent . These areas require continued exploration.

未来方向

作用机制

Target of Action

5-Vinylpyrimidine is a chemical compound with the molecular formula C6H6N2 . It is widely used in medicinal chemistry and drug discovery as an intermediate in the synthesis of a variety of drugs and pharmaceuticals, including anti-fungal agents, antibiotics, and anti-cancer agents . .

Mode of Action

For instance, some pyrimidine derivatives are known to react selectively with guanine, a component of DNA and RNA . These reactions can be accelerated in the presence of certain metal ions .

Biochemical Pathways

5-Vinylpyrimidine, as a pyrimidine derivative, is likely involved in the purine and pyrimidine metabolic pathways. These pathways are crucial for the synthesis of DNA, RNA, lipids, and carbohydrates . The de novo biosynthesis of pyrimidines begins with carbamoyl-phosphate and results in the production of uridine monophosphate (UMP), a precursor to all other pyrimidine nucleotides .

Pharmacokinetics

Studies on similar pyrimidine derivatives have shown associations between plasma concentration with toxicity and clinical efficacy, suggesting that pharmacokinetically guided dose adjustments could substantially improve these biological effects .

Result of Action

Given its use in the synthesis of various pharmaceuticals, it is likely that its effects are largely dependent on the specific drug in which it is used as an intermediate .

Action Environment

The action, efficacy, and stability of 5-Vinylpyrimidine can be influenced by various environmental factors. For instance, the presence of certain metal ions can accelerate its reactions with other compounds . Additionally, the pH, temperature, and presence of other chemicals in the environment could potentially affect its stability and reactivity.

属性

IUPAC Name |

5-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-3-7-5-8-4-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXVIKZQIFTJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348675 | |

| Record name | 5-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethenylpyrimidine | |

CAS RN |

53967-68-3 | |

| Record name | 5-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-vinylpyrimidine derivatives interesting for antiviral drug development?

A: 5-Vinylpyrimidine nucleoside analogs demonstrate potent antiviral activity, particularly against herpesviruses. [, , , ] This activity stems from their structural similarity to natural nucleosides, allowing them to interfere with viral DNA replication.

Q2: How are 5-vinylpyrimidine compounds synthesized?

A2: Several synthetic routes have been explored, including:

- Palladium-catalyzed cross-coupling reactions: This method utilizes halopyrimidines and vinyltributylstannanes in the presence of a palladium catalyst to yield 5-vinylpyrimidines. [] This approach offers good yields and can be adapted for synthesizing various 5-vinylpyrimidine derivatives.

- Reactions with vinyl acetate: Reacting 5-iodopyrimidines, like 1,3-dimethyl-5-iodouracil, with vinyl acetate using a palladium catalyst can also produce 5-vinylpyrimidines. [] This reaction involves the regioselective addition of a pyrimidinyl palladium species to the vinyl acetate double bond, followed by elimination and regeneration of the double bond to form the final product.

- Thermal isomerization: Heating 4-amino-5-vinylpyrimidines can lead to the formation of fused pyrido[2,3-d]pyrimidines through thermal isomerization. [, ]

Q3: How does the structure of a 5-vinylpyrimidine nucleoside analog influence its antiviral activity?

A: Structure-activity relationship (SAR) studies are crucial for understanding the impact of structural modifications on the compound's activity. For instance, research has explored the relationship between Wiener's topological index, a molecular descriptor, and the antiviral activity of over 100 5-vinylpyrimidine nucleoside analogs. [] This study successfully identified a range associated with high antiviral activity against herpes simplex virus type 1, demonstrating the potential of computational approaches in predicting antiviral activity.

Q4: What is the mechanism of action for 5-vinylpyrimidine nucleoside analogs against herpesviruses?

A: These compounds typically act as inhibitors of viral DNA polymerase, an enzyme crucial for viral replication. [] They achieve this by mimicking natural nucleosides and getting incorporated into the growing viral DNA chain, ultimately halting further DNA synthesis.

Q5: Have any specific 5-vinylpyrimidine nucleoside analogs shown promising antiviral activity?

A: HDVD (1-[(2S,4S-2-(hydroxymethyl)-1,3-dioxolan-4-yl]5-vinylpyrimidine-2,4(1H,3H)-dione) has demonstrated high selectivity and potency against gammaherpesviruses, including Kaposi's sarcoma-associated herpesvirus (KSHV) and Epstein-Barr virus (EBV). [] Furthermore, HDVD exhibited activity against murine herpesvirus 68 (MHV-68) and herpes simplex virus 1 (HSV-1).

Q6: What are the known mechanisms of resistance to 5-vinylpyrimidine nucleoside analogs?

A: Resistance typically arises from mutations in the viral thymidine kinase (TK) gene. [] This enzyme is essential for the initial phosphorylation of nucleoside analogs, a crucial step for their activation and antiviral effect. Mutations in the TK gene can hinder this phosphorylation, rendering the analogs ineffective. For example, mutations conferring resistance to bromovinyldeoxyuridine (BVDU), another antiviral agent, also led to reduced sensitivity to HDVD in HSV-1 and HVS isolates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)